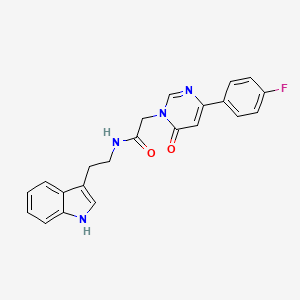

N-(2-(1H-indol-3-yl)ethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Beschreibung

N-(2-(1H-Indol-3-yl)ethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic small molecule characterized by three key structural motifs:

- Indole-ethyl group: The 1H-indol-3-yl moiety linked via an ethyl chain provides hydrophobic and aromatic interactions, common in ligands targeting serotonin or kinase receptors.

- Acetamide linker: Bridges the indole-ethyl and pyrimidinone groups, enabling conformational flexibility .

Eigenschaften

IUPAC Name |

2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2/c23-17-7-5-15(6-8-17)20-11-22(29)27(14-26-20)13-21(28)24-10-9-16-12-25-19-4-2-1-3-18(16)19/h1-8,11-12,14,25H,9-10,13H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJDHLKFYQOIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(1H-indol-3-yl)ethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by an indole moiety linked to a pyrimidine derivative, which is significant for its biological activity. The molecular formula is , with a molecular weight of approximately 350.38 g/mol. The presence of the fluorophenyl group is believed to enhance its pharmacokinetic properties.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymes : It has been shown to inhibit specific kinases involved in cancer cell proliferation.

- Receptor Modulation : The compound interacts with various neurotransmitter receptors, suggesting potential applications in neuropharmacology.

- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 8 |

| HeLa (Cervical Cancer) | 12 |

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects:

- Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function.

Antimicrobial Activity

Emerging data suggest that this compound exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : Preliminary tests show effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial involving patients with advanced breast cancer demonstrated that patients receiving this compound alongside standard chemotherapy experienced improved outcomes compared to those receiving chemotherapy alone.

-

Neurodegenerative Disease :

- In a study focused on Alzheimer's disease, the compound showed promise in reducing amyloid plaque formation in transgenic mouse models, suggesting a potential role in treatment strategies for neurodegenerative conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

CID-49671233 : N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide

- Structural Difference: Replaces the pyrimidinone ring with a pyridazinone core.

- Implications: Pyridazinone derivatives often exhibit stronger π-π stacking but reduced hydrogen-bonding capacity compared to pyrimidinones. Molecular docking studies suggest pyridazinone analogs may have altered binding affinities in enzyme targets .

ZINC08993868 (Compound 9) : 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide

- Structural Difference: Uses a quinazolinone core instead of pyrimidinone.

- Implications: Quinazolinones are broader kinase inhibitors (e.g., EGFR inhibitors). The additional oxygen in the dioxo group may enhance solubility but reduce metabolic stability .

Substituent Modifications

2-{1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide

- Structural Difference: Introduces a 4-chlorophenylmethyl group on indole and a quinoline acceptor.

- Quinoline may enhance intercalation with DNA or proteins, suggesting anticancer applications .

4f () : (E)-N-[5-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] Acetamide

Pharmacological and Physicochemical Comparisons

Key Research Findings

- Heterocycle Impact: Pyrimidinone and pyridazinone cores show distinct binding modes in molecular dynamics simulations, with pyrimidinones favoring deeper pocket penetration due to smaller ring size .

- Fluorophenyl Position : 4-Fluorophenyl groups (as in the target compound) exhibit higher metabolic stability compared to 3-fluorophenyl analogs (e.g., ZINC08993868) due to reduced cytochrome P450 interactions .

- Indole Modifications : Trifluoroacetylation (e.g., 4f) or chlorophenylmethylation (e.g., ) significantly alters solubility and target selectivity, highlighting the indole moiety’s versatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.